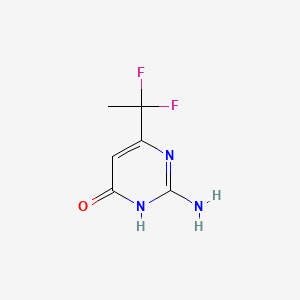
2-Amino-6-(1,1-difluoroethyl)pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-(1,1-difluoroethyl)pyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are essential in various biological processes. This compound is characterized by the presence of an amino group at the 2-position, a difluoroethyl group at the 6-position, and a keto group at the 4-position of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(1,1-difluoroethyl)pyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4-chloropyrimidine with 1,1-difluoroethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atom with the difluoroethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-(1,1-difluoroethyl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino and difluoroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Hydroxyl derivatives of the compound.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-6-(1,1-difluoroethyl)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-(1,1-difluoroethyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The difluoroethyl group can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-chloropyrimidine: Lacks the difluoroethyl group.
2-Amino-6-methylpyrimidin-4(1H)-one: Contains a methyl group instead of a difluoroethyl group.
2-Amino-4-hydroxypyrimidine: Has a hydroxyl group at the 4-position.
Uniqueness
2-Amino-6-(1,1-difluoroethyl)pyrimidin-4(1H)-one is unique due to the presence of the difluoroethyl group, which can significantly influence its chemical reactivity and biological activity. The difluoroethyl group can enhance the compound’s lipophilicity, stability, and binding affinity to molecular targets, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C6H7F2N3O |
|---|---|
Peso molecular |
175.14 g/mol |
Nombre IUPAC |
2-amino-4-(1,1-difluoroethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7F2N3O/c1-6(7,8)3-2-4(12)11-5(9)10-3/h2H,1H3,(H3,9,10,11,12) |
Clave InChI |
DIBBALAXPLWIAU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=O)NC(=N1)N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-azabicyclo[3.1.0]hexan-6-ol;2,2,2-trifluoroacetic acid](/img/structure/B13895011.png)
![1-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]azetidine-3-carbonitrile](/img/structure/B13895019.png)

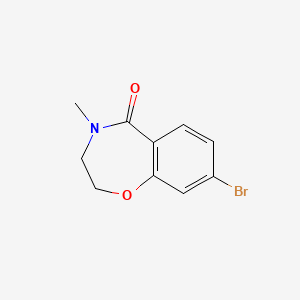

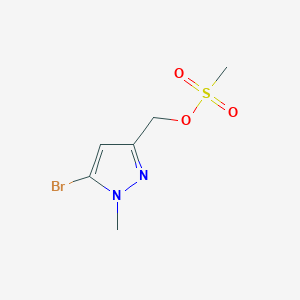
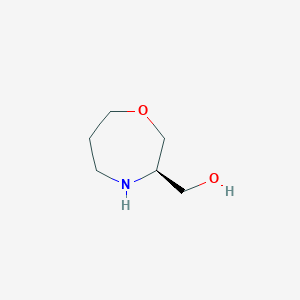
![4-amino-N-(6-methylisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13895039.png)
![2-[Dimethyl(phenyl)silyl]ethanamine](/img/structure/B13895046.png)
![5-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13895049.png)
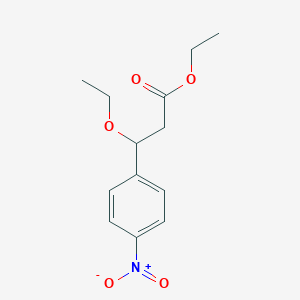

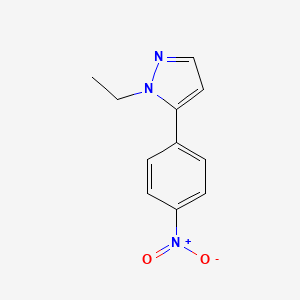
![2-amino-4-({1-[(carboxymethyl)(1H-indol-3-yl)carbamoyl]-2-(methylsulfanyl)ethyl}carbamoyl)butanoic acid](/img/structure/B13895067.png)
